molecular formula C21H16O5 B2883329 3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate CAS No. 879924-04-6

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate

Cat. No. B2883329
CAS RN: 879924-04-6
M. Wt: 348.354
InChI Key: OAWAVGRRSDOTEV-UHFFFAOYSA-N
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Description

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate, also known as DBCO-PEG4-CH2CO2H, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of coumarin and is widely used in various fields, including medicinal chemistry, bioconjugation, and drug delivery.

Scientific Research Applications

Chemical Rearrangements and Structural Investigations

  • Thermal and Photochemical Rearrangements : The oxidation of 3-substituted 2-methylbenzofurans demonstrates the formation of quinone methide, which upon photoisomerization leads to chromene derivatives. This process highlights the compound's utility in studying thermal and photochemical rearrangements within organic molecules (Adam et al., 1994).
  • Spectroscopic and Computational Analysis : A detailed investigation on the structural and spectroscopic characteristics of a closely related compound, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, was conducted. This study used various spectroscopic methods and quantum chemical computations, providing insights into the molecule's nature through AIM and NCI analysis, along with NBO, NLO, FMO, MEP, and thermodynamic properties assessments (Khemalapure et al., 2020).

Synthetic Applications and Biological Evaluations

  • Antimycobacterial Analogues : Research into the structure-activity relationship of benzofuro[3,2-f][1]-benzopyran analogues, which are selective inhibitors of mycobacterial growth, led to the synthesis of various furo[3,2-f]chromenes derivatives. Some analogues exhibited significantly increased activity against Mycobacterium smegmatis and Mycobacterium tuberculosis (Alvey et al., 2008).
  • Nucleophilic Reactivity and Synthesis of Novel Compounds : A novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal was synthesized and its reactivity with mono- and di-nitrogen nucleophiles explored. This work led to the creation of new benzofuran derivatives with potential applications in pharmaceutical chemistry (Ali et al., 2020).

Novel Syntheses and Material Applications

  • Chelatofore Functionalized Spiropyrans : The synthesis of a novel chelatofore functionalized spiropyran highlights its potential in material science applications, particularly due to its pi-pi stacking and C-H...O interactions, which may be relevant for developing new materials with specific optical or electronic properties (Bulanov et al., 2009).

Mechanism of Action

Target of Action

. This suggests that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication.

Pharmacokinetics

. These properties would be crucial in determining the bioavailability of the compound, as well as its distribution within the body, its metabolic transformation, and its eventual excretion.

properties

IUPAC Name

[3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-11-6-12(2)20-17(10-24-19(20)7-11)16-8-14-4-5-15(25-13(3)22)9-18(14)26-21(16)23/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWAVGRRSDOTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,6-dimethyl-1-benzofuran-3-yl)-2-oxo-2H-chromen-7-yl acetate

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